molecular formula C14H12S B188695 Dibenzo(b,e)thiepin, 6,11-dihydro- CAS No. 1207-93-8

Dibenzo(b,e)thiepin, 6,11-dihydro-

Cat. No.: B188695
CAS No.: 1207-93-8
M. Wt: 212.31 g/mol
InChI Key: GJGNHSWJROFFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(b,e)thiepin, 6,11-dihydro- is a useful research compound. Its molecular formula is C14H12S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGNHSWJROFFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CSC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152969
Record name Dibenzo(b,e)thiepin, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207-93-8
Record name 6,11-Dihydrodibenzo[b,e]thiepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,e)thiepin, 6,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)thiepin, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. What are the established synthetic routes for 6,11-dihydrodibenzo[b,e]thiepin-11-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization of intermediates such as 2-phenylthiomethyl-benzoic acid using polyphosphoric acid, achieving yields dependent on temperature and reaction time . Single-crystal X-ray quality samples are obtained by slow evaporation of methanol solutions, though purification steps (e.g., recrystallization) are critical to minimize impurities . Alternative routes involve aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide, requiring precise stoichiometry to avoid side products .

Q. What structural features of 6,11-dihydrodibenzo[b,e]thiepin derivatives contribute to their pharmacological activity?

The seven-membered thiepin ring adopts a distorted boat conformation, with a dihedral angle of 56.5° between fused benzene rings, stabilized by sp³ hybridization at C8. Ketone oxygen positioning (equatorial vs. axial) and sulfur oxidation states (e.g., sulfone formation) modulate electronic properties, influencing receptor binding . Comparative DFT studies show conformational flexibility (e.g., 14.2° angle reduction in vacuum) impacts bioactivity .

Q. What are the primary pharmacological applications of 6,11-dihydrodibenzo[b,e]thiepin derivatives in current research?

These derivatives serve as intermediates for tricyclic antidepressants like dosulepin, which inhibit serotonin/noradrenaline reuptake . Fluorinated analogs (e.g., 7,8-difluoro derivatives) exhibit enhanced metabolic stability and binding affinity for targets such as viral helicases . Substitutions at C2 (e.g., methyl groups) and S-oxidation improve antiviral activity against dengue virus .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of dibenzo[b,e]thiepin derivatives with biological targets?

Molecular docking (e.g., using DockingServer) predicts binding modes to DENV2 NS3 helicase and dopamine D4 receptors, with binding energies correlating to antiviral efficacy . Pharmacokinetic parameters (e.g., logP, bioavailability) are calculated via SwissADME, while toxicity profiles are modeled using GUSAR . DFT optimizations (B3LYP/6-31G(d)) validate conformational stability and electronic properties .

Q. What strategies optimize the bioactivity of dibenzo[b,e]thiepin derivatives against RNA viruses?

Introducing fluorine atoms at C7/C8 enhances lipophilicity and helicase inhibition (e.g., 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol reduces DENV2 replication by >50% at 10 µg/mL) . S-oxidation to sulfones improves solubility and target engagement, while O-acyloximino modifications extend half-life in vitro .

Q. How do researchers address contradictions in spectral data (NMR, IR) for dibenzo[b,e]thiepin derivatives?

X-ray crystallography resolves ambiguities in bond angles and torsion angles (e.g., C3–C2–C1–O = 31.1° vs. DFT-predicted 12.8°) . IR spectral shifts (e.g., C=O stretching at 1680 cm⁻¹) confirm ketone tautomerism, while ¹³C NMR distinguishes sulfone vs. sulfide forms .

Q. What in vitro models evaluate the antiviral efficacy of dibenzo[b,e]thiepin derivatives?

HEK293 cells infected with DENV2 are treated at 10 µg/mL, with viral load quantified via RT-PCR. EC₅₀ values are compared to controls (e.g., ribavirin), and cytotoxicity is assessed using MTT assays .

Q. What are the challenges in synthesizing fluorinated dibenzo[b,e]thiepin derivatives?

Fluorination requires multi-step protocols, including electrophilic substitution with Selectfluor® under anhydrous conditions. Regioselectivity issues arise due to competing aromatic substitution pathways, necessitating protecting groups (e.g., tert-butyl) .

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